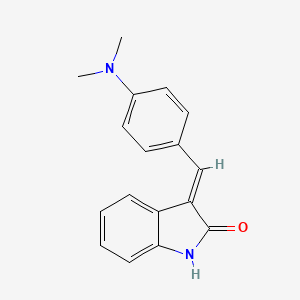
3-(4-Dimethylaminobenzylidenyl)-2-indolinone
Vue d'ensemble
Description
The compound “3-(4-Dimethylaminobenzylidenyl)-2-indolinone” is also known as DMBI . It is a chemical compound with various names and structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by the condensation of thiochroman-4-one with 4-dimethylaminobenzaldehyde . Another compound was synthesized through a condensation reaction from a chroman-4-one substituted with an aromatic aldehyde in the presence of an acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods such as Density Functional Theory (DFT) and X-ray diffraction . The studies revealed strong intermolecular interactions between dimers of the compound connected to each other through dipole–dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the third-harmonic generation technique was used to analyze and evaluate the susceptibility of cubic nonlinear optical properties on thin films at 1064 nm .Applications De Recherche Scientifique
Cardiotonic Activity : 3-(2,5-dimethoxybenzylidene)-2 and 3-(4-pyridylmethylene)-2-indolinones were found to have significant positive inotropic (cardiotonic) activity (Andreani et al., 1990).
Anti-allergic Properties : An indolinone derivative was identified as a nanomolar inhibitor of FcɛRI-receptor-dependent mast cell degranulation, suggesting potential use in anti-allergy treatments (Oufir et al., 2012).
Permeability and Liability Assessment : Tryptanthrin and indolinone derivatives showed potential for oral administration based on in vitro intestinal permeability assay and low human ether-a-go-go-related gene (hERG) inhibition, suggesting suitability in pharmacokinetics and reduced cardiotoxic liability (Jähne et al., 2016).
Blood-Brain Barrier Permeability : Indolinone demonstrated high blood-brain barrier permeation potential, indicating its potential use in neurological disorders (Jähne et al., 2014).
Antiangiogenic Properties : SU5416, an indolinone derivative, was found to be a potent inhibitor of vascular endothelial growth factor (VEGF) receptor, indicating its potential in treating cancers like colorectal and non-small cell lung cancers (Ye et al., 2006).
Potential Psychoactive Properties : Synthesis of 5-alkoxyindolines from 5-alkoxy-2-indolinones for central activity studies highlights the possible use of indolinone derivatives in psychoactive drug development (Mahamadi et al., 1973).
Antitumor Activity : New series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were synthesized and showed potential as antitumor agents, particularly effective in blocking colon adenocarcinoma HT-29 in mitosis (Andreani et al., 2005).
Applications in Organic Solar Cells : Indolinone-substituted methanofullerene was studied as an electron acceptor for polymer-fullerene solar cells, demonstrating its potential in the field of renewable energy (Valitov et al., 2012).
Orientations Futures
Future research directions could involve further investigation into the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards of “3-(4-Dimethylaminobenzylidenyl)-2-indolinone”. Additionally, the compound could be studied for potential applications in various fields such as medicine, chemistry, and materials science .
Propriétés
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Dimethylaminobenzylidenyl)-2-indolinone | |
CAS RN |
5812-07-7 | |
| Record name | DMBI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW8MQ534B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)
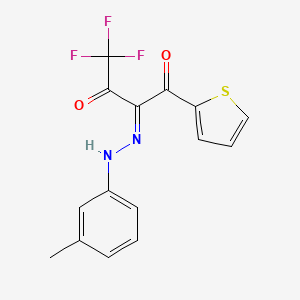
![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
![1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)
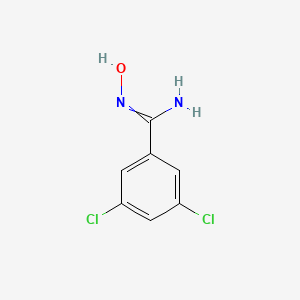
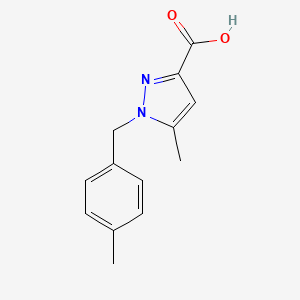

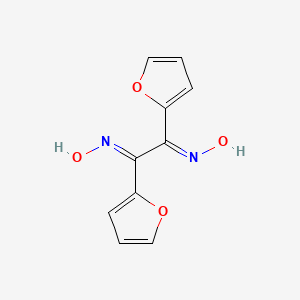
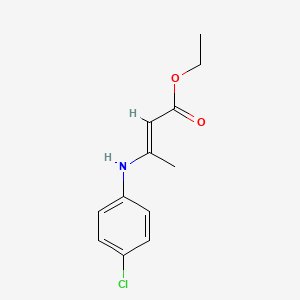
![4,6-Dichlorobenzo[d]oxazole-2-thiol](/img/structure/B7788870.png)
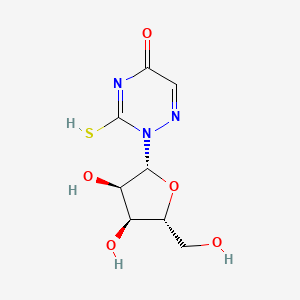
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B7788875.png)
![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)
